5-(3-fluoro-4-methoxyphenyl)oxazole
Overview
Description
Mechanism of Action
Target of Action
Oxazole derivatives have been known to interact with a wide range of biological targets, contributing to their diverse biological activities .
Mode of Action
It’s worth noting that oxazole derivatives have been reported to exhibit antimicrobial and antitubercular activities . These activities are often supported by molecular docking to gain insights into the mode of inhibition of certain enzymes .
Biochemical Pathways
Oxazole derivatives have been known to influence a variety of biological pathways due to their broad spectrum of biological activities .
Result of Action
Oxazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial and antitubercular activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-fluoro-4-methoxyphenyl)oxazole typically involves the incorporation of fluorine and methoxy groups into the oxazole ring. One common method includes the selective C(5) lithiation of 2-substituted oxazole followed by treatment with an electrophile such as N-fluorobenzenesulfonimide . Another approach involves the reaction of 2-chlorobenzoxazole with potassium fluoride in the presence of catalytic amounts of 18-crown-6 at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(3-fluoro-4-methoxyphenyl)oxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the oxazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide and potassium fluoride.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
5-(3-fluoro-4-methoxyphenyl)oxazole has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents, particularly in the treatment of inflammatory and infectious diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
5-(3-chloro-6-fluoro-2-methoxyphenyl)oxazole: Similar in structure but with a chlorine atom instead of a fluorine atom.
5-(3-fluoro-4-methoxyphenyl)isoxazole: Contains an isoxazole ring instead of an oxazole ring.
Uniqueness
5-(3-fluoro-4-methoxyphenyl)oxazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of both fluorine and methoxy groups enhances its lipophilicity and metabolic stability, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
5-(3-fluoro-4-methoxyphenyl)-1,3-oxazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-13-9-3-2-7(4-8(9)11)10-5-12-6-14-10/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYSOUSWBADDTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN=CO2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.